molecular formula C11H11BrClNO B8014705 2-Bromo-4-chloro-N-(cyclopropylmethyl)benzamide

2-Bromo-4-chloro-N-(cyclopropylmethyl)benzamide

Cat. No.: B8014705
M. Wt: 288.57 g/mol
InChI Key: REESIQCAGVVMPR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-(cyclopropylmethyl)benzamide is a halogenated benzamide derivative characterized by a bromo substituent at position 2, a chloro substituent at position 4 on the benzene ring, and a cyclopropylmethyl group attached to the amide nitrogen. The cyclopropylmethyl group may enhance metabolic stability compared to linear alkyl chains, a critical factor in drug design .

Properties

IUPAC Name

2-bromo-4-chloro-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-10-5-8(13)3-4-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REESIQCAGVVMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-(cyclopropylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the bromination step and automated systems for the amidation reaction to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-(cyclopropylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

2-Bromo-4-chloro-N-(cyclopropylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-(cyclopropylmethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly impact physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Differences Synthesis Yield/Activity Notes
4-Bromo-2-chloro-N-cyclopropylbenzamide 4-Br, 2-Cl, N-cyclopropyl Cyclopropyl vs. cyclopropylmethyl group 95% yield via T3P/DIPEA coupling
3-Bromo-4-methylbenzamide (CAS 183723-09-3) 3-Br, 4-CH₃, NH₂ Methyl substituent; no cyclopropylmethyl Lower lipophilicity due to CH₃
4-Bromo-2-fluoro-N-cyclopropylbenzamide 4-Br, 2-F, N-cyclopropyl Fluoro (smaller, electronegative) vs. Cl Potential enhanced metabolic stability
N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide 3,5-CF₃, N-cyclopropylmethyl Trifluoromethyl groups (electron-withdrawing) Higher lipophilicity; possible pesticidal use
  • Electronic Effects : The target compound’s 2-Br and 4-Cl substituents create a meta/para halogenation pattern, inducing steric hindrance and electron-withdrawing effects. This contrasts with 4-bromo-2-fluoro-N-cyclopropylbenzamide, where fluorine’s smaller size and higher electronegativity may alter binding interactions .

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